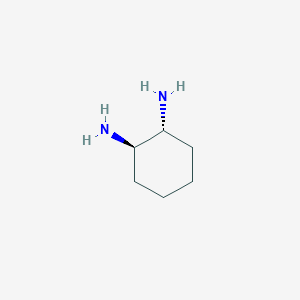

(1R,2R)-(-)-1,2-二氨基环己烷

概述

描述

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis . It is a colorless to white to cream to yellow crystalline powder or fused solid .

Synthesis Analysis

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is a useful chemical for the synthesis of chiral ligands .

Chemical Reactions Analysis

“(1R,2R)-(-)-1,2-Diaminocyclohexane” is likely to be mobile in the environment due to its water solubility .

Physical and Chemical Properties Analysis

科学研究应用

手性溶剂化剂

“(1R,2R)-(-)-1,2-二氨基环己烷”被用作手性溶剂化剂,用于通过核磁共振法测定手性酸的对映体过量 . 这意味着它可以帮助区分化合物的不同对映体,这在医药和农药等领域至关重要,因为化合物的生物活性可能取决于其手性。

不对称反应的催化剂

该化合物用于各种不对称反应的催化剂体系中 . 不对称反应是绿色化学的关键部分,因为它们产生的废物更少,反应效率更高。它们在药物合成中尤其重要,因为所需产物通常是单一对映体。

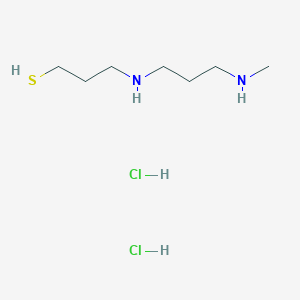

组胺研究

与“(1R,2R)-(-)-1,2-二氨基环己烷”结构相似的化合物已被用于组胺研究. 组胺是一种关键的信号分子,参与各种生理过程,包括免疫反应、过敏反应和神经传递。对组胺及其受体的研究可能导致针对多种疾病的新疗法的出现。

炎症反应研究

与“(1R,2R)-(-)-1,2-二氨基环己烷”类似的化合物已被用于研究H4受体在炎症反应中的作用. 了解这些受体对炎症过程的贡献可能导致针对哮喘和过敏性鼻炎等疾病的新疗法的出现。

中枢神经系统 (CNS) 功能

研究还探讨了在研究H4受体在中枢神经系统 (CNS) 功能中的作用时使用类似化合物的可能性. 这有可能导致对神经系统疾病及其治疗的新见解。

其他化合物的合成

“(1R,2R)-(-)-1,2-二氨基环己烷”也可用于合成其他化合物. 例如,它可以用来合成“(1R,2R)-(+)-1,2-二苯基-1,2-乙二胺”,它具有其自身的应用 .

作用机制

Target of Action

It’s worth noting that diamines and their derivatives often interact with various biological targets, including enzymes and receptors .

Mode of Action

Diamines often interact with their targets through coordination bonds, forming complexes that can induce changes in the target’s function .

Biochemical Pathways

Diamines are known to participate in various biochemical processes, including the synthesis of proteins and nucleic acids .

Pharmacokinetics

A study on a related compound, (1r,2r-diaminocyclohexane)oxalatoplatinum(ii), showed that it had a higher renal clearance and lower tissue platinum levels compared to cisplatin, suggesting a potentially different pharmacokinetic profile .

Result of Action

Diamines and their derivatives are often involved in various biological processes, including cell growth, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of diamines .

安全和危害

生化分析

Biochemical Properties

The biochemical properties of (1R,2R)-(-)-1,2-Diaminocyclohexane are largely defined by its role in the formation of metal complexes

Cellular Effects

Given its role in the formation of metal complexes, it may influence cell function through these complexes

Molecular Mechanism

The molecular mechanism of (1R,2R)-(-)-1,2-Diaminocyclohexane is primarily related to its role as a ligand in the formation of metal complexes . These complexes may exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details of these mechanisms are not currently available in the literature.

Metabolic Pathways

It is known to be involved in the formation of metal complexes

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883654 | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20439-47-8, 1121-22-8 | |

| Record name | (-)-trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20439-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminocyclohexane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020439478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,2-Diaminocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Cyclohexanediamine, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EKL250EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RM10ID0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

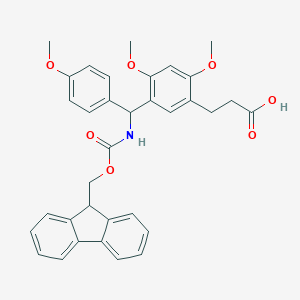

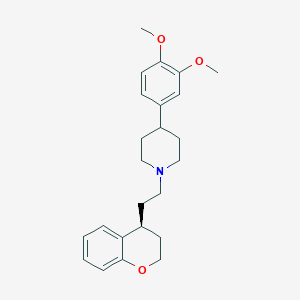

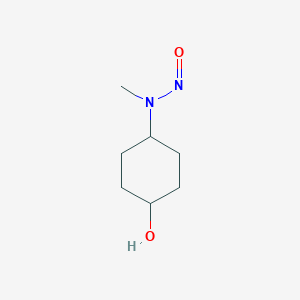

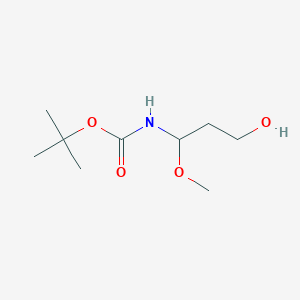

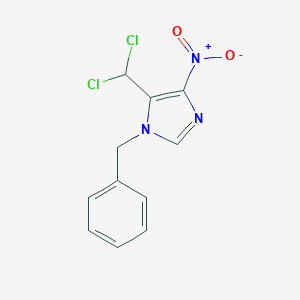

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

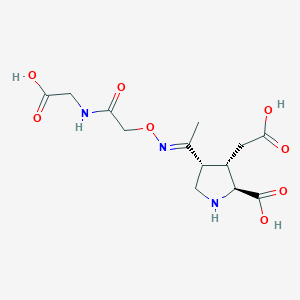

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (1R,2R)-(-)-1,2-Diaminocyclohexane?

A1: The molecular formula of (1R,2R)-(-)-1,2-Diaminocyclohexane is C6H14N2, and its molecular weight is 114.2 g/mol [].

Q2: What spectroscopic data are available for characterizing (1R,2R)-(-)-1,2-Diaminocyclohexane?

A2: (1R,2R)-DACH and its derivatives are commonly characterized using IR, 1H NMR, 13C NMR, and elemental analysis [, , , ]. For instance, researchers have utilized 1H NMR spectroscopy to monitor the kinetics of substitution reactions involving (1R,2R)-DACH platinum(II) complexes with ligands like 5′-GMP and L-histidine [].

Q3: How is (1R,2R)-(-)-1,2-Diaminocyclohexane utilized in catalysis?

A3: (1R,2R)-DACH serves as a versatile chiral building block for creating a wide range of catalysts and ligands. Notably, it plays a crucial role in synthesizing salen ligands, which, when complexed with metals like manganese, exhibit catalytic activity in asymmetric epoxidation reactions of olefins [, , ].

Q4: What are some examples of reactions catalyzed by complexes incorporating (1R,2R)-(-)-1,2-Diaminocyclohexane?

A4: (1R,2R)-DACH-derived complexes demonstrate catalytic activity in various reactions, including:

- Asymmetric epoxidation of olefins: Salen-Manganese(III) complexes derived from (1R,2R)-DACH show promising activity and enantioselectivity in these reactions [, ].

- Asymmetric hydrogen transfer reductions: Rhodium complexes immobilized on hybrid materials using (1R,2R)-DACH derivatives catalyze the reduction of prochiral ketones, yielding chiral alcohols with notable enantiomeric excess [].

- Asymmetric cycloaddition of CO2 and epoxides: Polymeric cobalt(III) salen complexes synthesized from (1R,2R)-DACH and a triazine-piperazine core demonstrate catalytic activity in this reaction under mild conditions [].

- Enantioselective nitroaldol reactions: Copper(II) complexes derived from (1R,2R)-DACH and trigol-bis(aldehyde) effectively catalyze the asymmetric nitroaldol reaction of various aldehydes with nitromethane, leading to β-nitroalcohols with excellent enantioselectivity [].

Q5: What factors influence the catalytic activity and selectivity of (1R,2R)-(-)-1,2-Diaminocyclohexane-based catalysts?

A5: Several factors influence the performance of these catalysts, including:

Q6: How do structural modifications to (1R,2R)-(-)-1,2-Diaminocyclohexane derivatives impact their activity?

A6: Modifications to the (1R,2R)-DACH scaffold can significantly affect the activity and selectivity of derived catalysts. For example:

- Changing the diamine backbone: Replacing the cyclohexane ring with other cyclic or acyclic diamines can influence the catalyst's conformational flexibility and, consequently, its enantioselectivity [].

- Introducing substituents on the diamine: Adding bulky groups near the chiral centers can enhance enantioselectivity by creating a more sterically demanding environment around the metal center [].

Q7: Is (1R,2R)-(-)-1,2-Diaminocyclohexane sensitive to air and moisture? How should it be stored?

A7: Yes, (1R,2R)-DACH is sensitive to air and CO2 []. It should be stored under an inert gas atmosphere, preferably away from direct light, to prevent degradation.

Q8: How does the stability of (1R,2R)-(-)-1,2-Diaminocyclohexane-based catalysts vary under different conditions?

A8: The stability of these catalysts is influenced by various factors:

Q9: What is the role of computational chemistry in understanding (1R,2R)-(-)-1,2-Diaminocyclohexane-based systems?

A9: Computational methods, such as DFT calculations, help researchers:

- **Predict the conformation and stability of different diastereomers formed by (1R,2R)-DACH-based ligands [].

- **Investigate the mechanism and dynamic reversibility of macrocycle formation involving (1R,2R)-DACH [].

- **Analyze the strength of π-π interactions in supramolecular assemblies containing (1R,2R)-DACH derivatives [].

Q10: What are some other applications of (1R,2R)-(-)-1,2-Diaminocyclohexane beyond catalysis?

A10: Beyond its role in catalysis, (1R,2R)-DACH finds applications in:

- Chiral recognition: Derivatives of (1R,2R)-DACH, like chiral thiophosphoroamides, act as sensors for enantiodiscriminating various acids through ion-pairing and hydrogen-bonding interactions studied by NMR spectroscopy [].

- Chiral resolution: (1R,2R)-DACH effectively resolves racemic mixtures of compounds like 2,2′-Dihydroxy-1,1′-binaphthyl, leading to enantiopure products with high optical purity [].

- Supramolecular chemistry: (1R,2R)-DACH plays a crucial role in assembling supramolecular structures, such as helicates, through hydrogen-bonding interactions with suitable counterparts like diols [, ].

- Organogel formation: Derivatives of (1R,2R)-DACH, particularly diamides, demonstrate gelation abilities in various solvents, forming organogels with unique properties and potential applications in materials science [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)

![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)